7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 510717-30-3
VCID: VC4879732
InChI: InChI=1S/C16H18ClN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)Cl
Molecular Formula: C16H18ClN5O2
Molecular Weight: 347.8

7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 510717-30-3

Cat. No.: VC4879732

Molecular Formula: C16H18ClN5O2

Molecular Weight: 347.8

* For research use only. Not for human or veterinary use.

7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 510717-30-3

Specification

CAS No. 510717-30-3
Molecular Formula C16H18ClN5O2
Molecular Weight 347.8
IUPAC Name 7-[(4-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C16H18ClN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3
Standard InChI Key CCAJVMIFKHQERZ-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)Cl

Introduction

Nomenclature and Molecular Identity

7-(4-Chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is systematically named according to IUPAC conventions, reflecting its substitution pattern on the purine core. The compound’s identity is further codified through several identifiers:

PropertyValueSource
CAS Registry Number510717-30-3
ChemSpider ID696750
Molecular FormulaC₁₆H₁₈ClN₅O₂
Average Molecular Weight347.803 g/mol
Monoisotopic Mass347.114902 g/mol

The compound’s synonyms include 7-(4-Chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 1H-Purine-2,6-dione, 7-[(4-chlorophenyl)methyl]-8-(dimethylamino)-3,7-dihydro-1,3-dimethyl-, which are frequently used in patent literature .

Structural Characteristics

The molecule features a purine backbone (a bicyclic structure comprising pyrimidine and imidazole rings) with four distinct substituents (Figure 1):

  • 7-(4-Chlorobenzyl group: A benzyl moiety substituted with a chlorine atom at the para position.

  • 8-Dimethylamino group: A tertiary amine providing potential hydrogen-bonding capabilities.

  • 1-Methyl and 3-Methyl groups: Alkyl substituents at positions 1 and 3 of the purine ring.

Tautomerism and Stereoelectronic Effects

The purine-2,6-dione system exhibits keto-enol tautomerism, with the 2,6-dione form dominating under physiological conditions . Quantum mechanical calculations predict that the 1-methyl and 3-methyl groups impose steric constraints, stabilizing the planar conformation of the purine ring .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details for this compound’s synthesis are unavailable, analogous purine derivatives are typically synthesized via:

  • Alkylation of xanthine derivatives: Introducing substituents at the 7- and 8-positions using halogenated intermediates.

  • Mitsunobu reactions: Employing diethyl azodicarboxylate (DEAD) to install hydroxyl-containing substituents .

A hypothetical route for this compound could involve:

  • Xanthine alkylation: Reacting 1,3-dimethylxanthine with 4-chlorobenzyl bromide to install the 7-benzyl group.

  • Amination at C8: Treating the intermediate with dimethylamine under nucleophilic substitution conditions .

Reactivity Profile

The compound’s reactivity is influenced by:

  • Electrophilic sites: The purine C8 position, susceptible to nucleophilic attack.

  • Hydrogen-bond donors: The dimethylamino group and dione oxygen atoms .

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMFAnalog data
logP (Partition Coefficient)Estimated 1.8 ± 0.6ChemSpider
pKa~8.2 (dimethylamino group)Computational

The moderate logP value suggests balanced lipophilicity, potentially favoring membrane permeability in biological systems .

Spectroscopic Characterization

While NMR data for this specific compound is unavailable, analogous purine derivatives exhibit characteristic signals (Table 2) :

Nucleusδ (ppm)Assignment
¹H3.2–3.5N-CH₃ (1- and 3-methyl)
¹H4.1–4.3Benzyl CH₂
¹³C155–160C=O (dione)

The dimethylamino group’s protons are expected near δ 2.9–3.1 ppm, split into a singlet due to equivalent methyl groups .

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